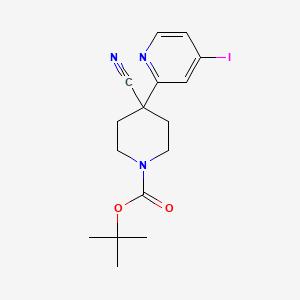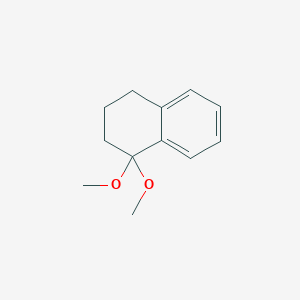![molecular formula C19H22BrFN4 B8530878 {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B8530878.png)
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Intermediate: Benzimidazole derivative
- Reagent: 4-chlorobutyronitrile
- Conditions: Heating under reflux
Addition of Fluorophenylmethyl Group:
- Intermediate: Piperidinyl-benzimidazole derivative
- Reagent: 4-fluorobenzyl chloride
- Conditions: Base-catalyzed reaction
Formation of Hydrobromide Salt:
- Intermediate: Final product from the previous step
- Reagent: Hydrobromic acid
- Conditions: Acid-base reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorophenylmethyl group. The final step involves the formation of the hydrobromide salt.
-
Preparation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Formic acid or other suitable formylating agents
- Conditions: Reflux in an appropriate solvent
Analyse Des Réactions Chimiques
Types of Reactions: {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives of the benzimidazole or piperidine rings
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents
- Products: Reduced derivatives of the benzimidazole or piperidine rings
-
Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Base-catalyzed reactions
- Products: Substituted derivatives at the fluorophenylmethyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents
Substitution: Amines, thiols, base-catalyzed reactions
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Applications De Recherche Scientifique
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Employed in the study of reaction mechanisms and kinetics
-
Biology:
- Investigated for its potential as a biochemical probe
- Studied for its interactions with various biological targets
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
- Evaluated for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Utilized in the development of new materials and chemical processes
- Applied in the formulation of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include:
-
Receptor Binding:
- Interaction with G-protein coupled receptors or ion channels
- Modulation of signal transduction pathways
-
Enzyme Inhibition:
- Binding to active sites of enzymes
- Inhibition of enzymatic activity, leading to altered metabolic pathways
Comparaison Avec Des Composés Similaires
- 1-(4-fluorophenyl)-2-((1-methyl-4-piperidinyl)thio)ethanone hydrochloride
- (4-fluorophenyl){1-[(2-phenyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}methanone
Comparison:
Structural Differences: The presence of different functional groups and ring systems
Reactivity: Variations in chemical reactivity and stability
Applications: Differences in scientific research applications and potential therapeutic uses
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid stands out due to its unique combination of structural features and versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C19H22BrFN4 |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C19H21FN4.BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;/h1-8,16,21H,9-13H2,(H,22,23);1H |
Clé InChI |
KMFXNZBYGMWBAT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Nitro-2-[2-(trifluoromethyl)phenoxy]benzene](/img/structure/B8530867.png)


![Piperazine, 1-[(2,4-dichlorobenzoyl)methyl]-4-methyl-](/img/structure/B8530894.png)
